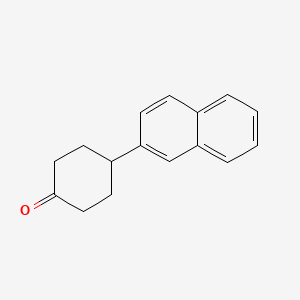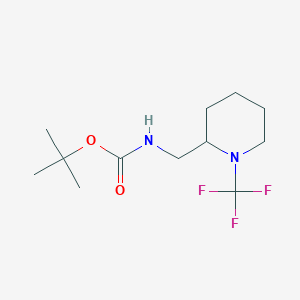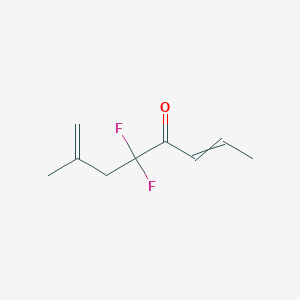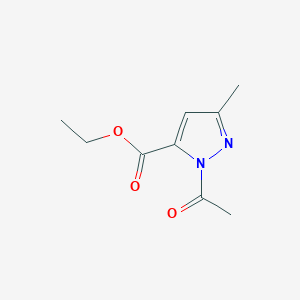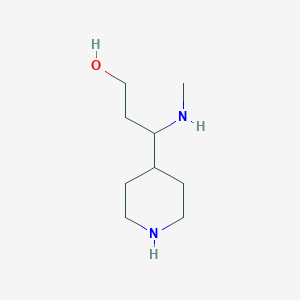
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol is a chemical compound that features a piperidine ring substituted with a methylamino group and a propanol chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol typically involves the following steps:
Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring is formed through cyclization reactions.
Introduction of the Methylamino Group: The methylamino group can be introduced via reductive amination or other suitable methods.
Attachment of the Propanol Chain: The propanol chain is attached through nucleophilic substitution or similar reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the alcohol group, to form ketones or aldehydes.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ketone back to an alcohol.
Substitution: Nucleophilic substitution reactions can be used to introduce or replace functional groups on the piperidine ring or the propanol chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides or sulfonates can be used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups.
Aplicaciones Científicas De Investigación
3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol may have applications in various fields:
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Possible applications in drug development, particularly for compounds targeting the central nervous system.
Industry: Use in the production of pharmaceuticals or other chemical products.
Mecanismo De Acción
The mechanism of action for compounds like 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-(Methylamino)-3-(piperidin-4-yl)propan-2-ol: Similar structure with a different position of the hydroxyl group.
3-(Methylamino)-3-(piperidin-4-yl)butan-1-ol: Similar structure with a longer carbon chain.
Uniqueness
The uniqueness of 3-(Methylamino)-3-(piperidin-4-yl)propan-1-ol lies in its specific substitution pattern and functional groups, which may confer unique biological or chemical properties compared to similar compounds.
Propiedades
Fórmula molecular |
C9H20N2O |
|---|---|
Peso molecular |
172.27 g/mol |
Nombre IUPAC |
3-(methylamino)-3-piperidin-4-ylpropan-1-ol |
InChI |
InChI=1S/C9H20N2O/c1-10-9(4-7-12)8-2-5-11-6-3-8/h8-12H,2-7H2,1H3 |
Clave InChI |
COZWDHLMFSMWKL-UHFFFAOYSA-N |
SMILES canónico |
CNC(CCO)C1CCNCC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B13967535.png)
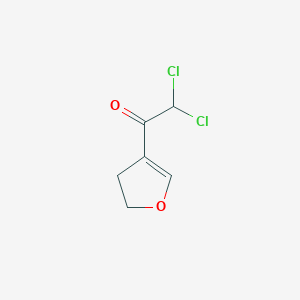
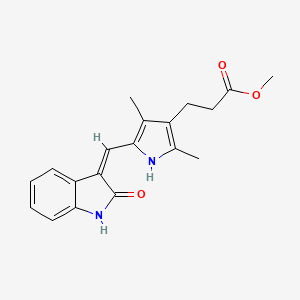
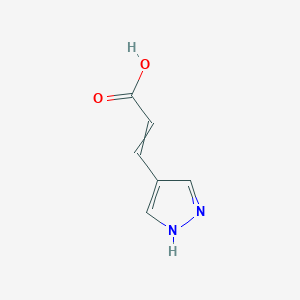
![2-Benzyl-7-(bromomethyl)-2-azaspiro[4.4]nonane](/img/structure/B13967569.png)
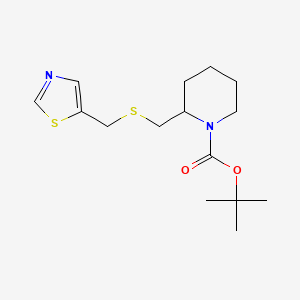
![2-[[3,5-Difluoro-2-(2-hydroxy-5-methanehydrazonoylphenoxy)-6-[3-(1-methyl-4,5-dihydroimidazol-2-yl)phenoxy]pyridin-4-yl]-methylamino]acetic acid](/img/structure/B13967586.png)
![2H-Naphtho[1,2-d]triazole-5-sulfonic acid, 2-[4-[2-(4-amino-2-sulfophenyl)ethenyl]-3-sulfophenyl]-](/img/structure/B13967589.png)
